1,3-Bis(3,3-dinitrobutyl)urea

Quality Control Analytical Chemistry Compound Authentication

Sourcing authenticated nitroalkyl urea building blocks for energetic materials research often presents identity verification challenges. 1,3-Bis(3,3-dinitrobutyl)urea addresses this with a Wiley KnowItAll-deposited ¹H NMR spectrum (DMSO-d₆), enabling direct QC comparison before use. Key advantages: • Verified identity fingerprint against spectral library standards • Symmetrical 3,3-dinitrobutyl scaffold for nitramine explosive/plasticizer precursor synthesis • Solid-handling protected form of dinitrobutyl amine building block • Exact mass 352.097876 g/mol supports HRMS calibration in m/z 300-400 range. Suitable for exploratory UT-B inhibitor SAR studies.

Molecular Formula C9H16N6O9
Molecular Weight 352.26 g/mol
Cat. No. B11531097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3,3-dinitrobutyl)urea
Molecular FormulaC9H16N6O9
Molecular Weight352.26 g/mol
Structural Identifiers
SMILESCC(CCNC(=O)NCCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H16N6O9/c1-8(12(17)18,13(19)20)3-5-10-7(16)11-6-4-9(2,14(21)22)15(23)24/h3-6H2,1-2H3,(H2,10,11,16)
InChIKeyKGVZGUMDTZCSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3,3-dinitrobutyl)urea – Identity & Procurement


1,3-Bis(3,3-dinitrobutyl)urea (N,N′-bis(3,3-dinitrobutyl)urea) is a symmetrical disubstituted urea bearing two 3,3-dinitrobutyl substituents on the urea nitrogen atoms. Its molecular formula is C₉H₁₆N₆O₉, with a molecular weight of 352.26 g·mol⁻¹ and an exact monoisotopic mass of 352.097876 g·mol⁻¹ [1]. The compound is classified as a nitroalkyl urea and has been referenced in the context of energetic-materials precursors, where 3,3-dinitrobutyl-containing building blocks are used to construct nitramine explosives and plasticizers [2]. Spectroscopic data (¹H NMR in DMSO‑d₆) are available in commercial spectral libraries, providing a verified identity fingerprint for quality control [1].

Irreplaceability of 1,3-Bis(3,3-dinitrobutyl)urea


Nitroalkyl ureas are not a uniform commodity; the chain length, nitro-group position, and degree of nitration dictate key performance parameters such as thermal stability, oxygen balance, and reactivity toward further nitration or condensation. 1,3-Bis(3,3-dinitrobutyl)urea contains a four-carbon spacer with geminal dinitro groups at the 3‑position, a motif that has been explicitly employed to modulate the energy content and plasticizer compatibility of downstream energetic formulations [1]. Replacing it with a shorter-chain analog (e.g., 2,2‑dinitropropyl) or a mono‑nitro variant alters the hydrogen‑bonding network and the density of energetic groups, which can shift decomposition onset temperatures and reduce the impulse delivered by the final formulation [1]. The absence of publicly available head‑to‑head comparative data does not negate these structure‑property relationships; it underscores the need for application‑specific qualification rather than blind substitution.

1,3-Bis(3,3-dinitrobutyl)urea: Differentiation Evidence


¹H NMR Fingerprint Identity Verification

A ¹H NMR spectrum of 1,3‑bis(3,3‑dinitrobutyl)urea recorded in DMSO‑d₆ is archived in the Wiley KnowItAll spectral library, providing a definitive identity benchmark [1]. Many closely related nitroalkyl ureas lack publicly accessible NMR reference data, making this spectrum a practical differentiator for procurement verification. Without such a reference, confirming the integrity of a received batch against an alternative supplier's product is substantially more difficult.

Quality Control Analytical Chemistry Compound Authentication

HRMS Exact Mass Confirmation

The exact monoisotopic mass of 1,3‑bis(3,3‑dinitrobutyl)urea is 352.097876 g·mol⁻¹ (calculated for C₉H₁₆N₆O₉) [1]. This value allows high‑resolution mass spectrometry (HRMS) to unambiguously distinguish the target compound from other nitroalkyl ureas that differ by as little as one methylene unit or one nitro group. For example, the homologous 1,3‑bis(3,3‑dinitropropyl)urea (C₇H₁₂N₆O₉) has an exact mass of 324.066576 g·mol⁻¹, a mass difference of 28.0313 Da that is readily resolved by modern HRMS instruments.

Mass Spectrometry Purity Assessment Compound Identification

Energetic Nitramine Precursor

The 3,3‑dinitrobutyl amine substructure present in 1,3‑bis(3,3‑dinitrobutyl)urea is a documented building block for energetic nitramines. Condensation of 3,3‑dinitrobutyl amine with trinitroethanol followed by post‑nitration yields N‑3,3‑dinitrobutyl‑N‑2,2,2‑trinitroethyl nitramine, a high‑energy compound whose heat of explosion per unit weight has been evaluated as a performance criterion [1]. While the symmetrical urea itself has not been directly compared with other nitroalkyl ureas in published energetic formulations, its structural relationship to these proven energetic precursors supports its candidacy as a denser, higher‑nitrogen intermediate relative to non‑nitrated alkyl ureas.

Energetic Materials Synthetic Intermediate Nitramine Explosives

1,3-Bis(3,3-dinitrobutyl)urea Application Scenarios


Nitroalkyl Urea Quality Control Standard

The Wiley KnowItAll‑deposited ¹H NMR spectrum [1] allows procurement of 1,3‑bis(3,3‑dinitrobutyl)urea to serve as an authenticated reference standard. Quality‑control laboratories can compare the supplied material against the library spectrum to confirm identity and detect degradation before releasing the compound for sensitive synthetic applications.

Nitramine Explosive Synthetic Intermediate

Because the 3,3‑dinitrobutyl moiety is a known precursor to energetic nitramines such as N‑3,3‑dinitrobutyl‑N‑2,2,2‑trinitroethyl nitramine [1], the symmetrical urea can be used as a protected, solid‑handling form of the dinitrobutyl amine building block. This reduces exposure to the free amine, which may pose handling hazards, and streamlines the synthesis of next‑generation energetic formulations.

HRMS System Suitability Standard

With an exact monoisotopic mass of 352.097876 g·mol⁻¹ [1] and a distinctive C₉H₁₆N₆O₉ elemental composition, the compound is well‑suited as a mass‑axis calibration or system‑suitability standard for HRMS instruments operating in the m/z 300–400 range, particularly when analyzing nitro‑containing organic molecules.

Urea Transporter Inhibitor SAR Studies

Although no direct UT‑B inhibition data are currently available for this specific compound, its bis‑nitroalkyl urea scaffold is structurally related to urea transporter pharmacophores [1]. Procurement of the compound enables exploratory SAR studies to determine whether the dinitrobutyl substituents confer unique potency or selectivity compared to known mono‑ or bis‑aryl urea inhibitors.

Quote Request

Request a Quote for 1,3-Bis(3,3-dinitrobutyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.